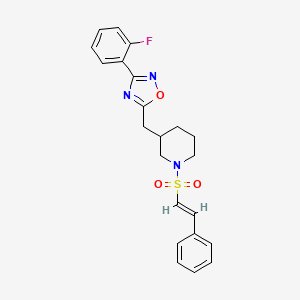
(E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Oxadiazole ring : A five-membered heterocyclic compound containing two nitrogen atoms.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Piperidinyl group : Often associated with various pharmacological effects.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For example:
- In studies involving various cell lines (e.g., HEPG2, MCF7), compounds with similar structures demonstrated IC50 values ranging from 1.18 µM to 4.18 µM, indicating their potency against cancer cells .
- A comparative analysis of oxadiazole derivatives revealed that some compounds showed better growth inhibition percentages against cancer cell lines than standard treatments like staurosporine .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Antimicrobial Activity
The oxadiazole framework has also been linked to antimicrobial properties:
- Studies have shown that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria. For instance, compounds containing the oxadiazole ring demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Activity | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole derivatives | S. aureus, E. coli | Strongly active | |
| Thiazole and pyridine hybrids | Mycobacterium bovis | Inhibition |
The anticancer and antimicrobial activities of oxadiazoles are attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through various pathways.
- Molecular Docking Studies : These studies indicate strong binding affinities to target proteins involved in disease processes .
Case Study 1: Anticancer Efficacy
A study conducted on a series of synthesized oxadiazoles revealed that compounds with a piperidine moiety exhibited enhanced cytotoxicity against breast cancer cells compared to traditional chemotherapeutics . The research highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Screening
Another study focused on the development of novel oxadiazole derivatives for their potential as antimicrobial agents against resistant strains of bacteria. The findings suggested that specific substitutions on the oxadiazole ring significantly improved antibacterial activity compared to existing antibiotics .
属性
IUPAC Name |
3-(2-fluorophenyl)-5-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c23-20-11-5-4-10-19(20)22-24-21(29-25-22)15-18-9-6-13-26(16-18)30(27,28)14-12-17-7-2-1-3-8-17/h1-5,7-8,10-12,14,18H,6,9,13,15-16H2/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWMVLAYGJYAAB-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














